2-Amino-4-bromo-3-chlorobenzonitrile
Overview
Description
“2-Amino-4-bromo-3-chlorobenzonitrile” is a benzonitrile derivative . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of “2-Amino-4-bromo-3-chlorobenzonitrile” involves a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-bromo-3-chlorobenzonitrile” has been studied .
Chemical Reactions Analysis
“2-Amino-4-bromo-3-chlorobenzonitrile” can be transformed into quinazoline-2,4 (1 H ,3 H )-diones at atmospheric pressure of CO2 in the presence of monomeric tungstate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4-bromo-3-chlorobenzonitrile” include a density of 1.7±0.1 g/cm3, boiling point of 317.8±27.0 °C at 760 mmHg, and a flash point of 146.0±23.7 °C .
Scientific Research Applications
Spectroscopic Analysis
2-Amino-4-bromo-3-chlorobenzonitrile has been the subject of spectroscopic studies to understand its molecular structure, vibrational spectra, and bonding features. Such studies involve advanced techniques like FT-IR, FT-Raman spectra, and NBO analysis. This compound's molecular geometry and vibrational frequencies have been calculated using density functional methods, providing insights into its internal charge transfer and bonding nature (Sudha et al., 2011).
Synthetic Intermediate in Pharmaceutical Production
It serves as a critical intermediate in the synthesis of pharmaceuticals. For instance, it's involved in the production of Valsartan, an antihypertensive drug. The synthetic pathway showcases its utility in complex organic syntheses, highlighting its role in the Grignard reaction and its reaction with various other compounds to produce medicinally relevant molecules (Qing, 2001).
Catalysis and Synthetic Chemistry
2-Amino-4-bromo-3-chlorobenzonitrile is also noteworthy in catalysis and synthetic chemistry. It's been used in the selective amination of polyhalopyridines, catalyzed by palladium-xantphos complexes, demonstrating high yield and excellent chemoselectivity. Such reactions are crucial for developing novel organic compounds with potential applications in various industries, including pharmaceuticals and material sciences (Ji, Li & Bunnelle, 2003).
Safety And Hazards
Safety measures for handling “2-Amino-4-bromo-3-chlorobenzonitrile” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-amino-4-bromo-3-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWRJLHPURAGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-3-chlorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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